molecular formula C16H12Cl2F3N3O B1419895 3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine CAS No. 1210773-36-6

3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1419895
M. Wt: 390.2 g/mol
InChI Key: KSOQLMXDBMMVNF-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s also related to Fluazinam, a pesticide .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

  • Chemical Structure and Properties : Research has revealed insights into the chemical structure and properties of similar compounds. For instance, a study on isomorphous structures, including chloro-substituted heterocyclic analogues, indicated the importance of chlorine-methyl exchange in influencing the behavior and properties of such compounds (Swamy et al., 2013).

  • Reactivity and Derivative Formation : The compound's reactivity and potential for forming derivatives have been a focus in several studies. For example, research on reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates showed how trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives can be formed, demonstrating the compound's versatility in chemical synthesis (Sokolov & Aksinenko, 2010).

  • Optical and Electronic Applications : The optical and electronic properties of related compounds have been studied, highlighting their potential use in technological applications. A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including chlorophenyl and trifluoromethyl groups, revealed their potential in fabricating heterojunctions and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been investigated for their antimicrobial properties. A study involving molecular docking and antimicrobial activity assessment of related compounds emphasized their potential in combating microbial resistance (Sivakumar et al., 2021).

  • Agricultural Applications : The herbicidal activity of similar compounds, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, has been studied, suggesting potential agricultural applications (Moran, 2003).

  • Synthesis of Novel Biological Agents : Compounds with chlorophenyl and trifluoromethyl groups have been synthesized and evaluated for their biological activities, indicating their utility in developing new pharmacological agents (Akbari et al., 2008).

Safety And Hazards

While specific safety and hazard information for this compound isn’t available, similar compounds can cause skin irritation, be harmful if swallowed or inhaled, and may cause respiratory irritation .

Future Directions

The future directions for this compound and similar ones lie in their potential applications in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-N-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3N3O/c17-12-4-2-1-3-11(12)14-6-10(25-24-14)8-23-15-13(18)5-9(7-22-15)16(19,20)21/h1-5,7,10H,6,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOQLMXDBMMVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

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